molecular formula C11H12FNO B13979873 4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde

4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B13979873
M. Wt: 193.22 g/mol
InChI Key: WZGMPEWKMWAHJV-UHFFFAOYSA-N
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Description

4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde (CAS 1893896-77-9) is a fluorinated benzaldehyde derivative with a pyrrolidine substituent. This compound serves as a versatile chemical building block, particularly in pharmaceutical research and development. The molecular formula is C11H12FNO, and it has a molecular weight of 193.22 g/mol . The incorporation of both fluorine and a pyrrolidine ring makes this aldehyde a valuable intermediate for constructing more complex molecules. Fluorine is a key element in modern drug design, often used to fine-tune a compound's metabolic stability, membrane permeability, and binding affinity . The pyrrolidine ring is a common feature in many active pharmaceutical ingredients, including several Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used in diabetes treatment . As an aldehyde, this compound is highly reactive and can undergo various transformations, such as reductive amination or condensation reactions, to form novel chemical entities for biological screening . It is recommended to store this compound in a cool, dry place, and it is typically shipped under cold-chain conditions to ensure stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

4-fluoro-2-pyrrolidin-1-ylbenzaldehyde

InChI

InChI=1S/C11H12FNO/c12-10-4-3-9(8-14)11(7-10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2

InChI Key

WZGMPEWKMWAHJV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)F)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Detailed Reaction Scheme and Conditions

Step Reactants/Conditions Description Outcome
1 4-Fluorobenzaldehyde + Pyrrolidine + Acetonitrile, heat Nucleophilic aromatic substitution where pyrrolidine attacks the aromatic ring ortho to aldehyde Formation of 4-fluoro-2-(pyrrolidin-1-yl)benzaldehyde
2 Purification (Recrystallization or Chromatography) Removal of impurities and isolation of pure compound Pure 4-fluoro-2-(pyrrolidin-1-yl)benzaldehyde

Analytical Validation

The synthesized compound is typically characterized and confirmed by:

Comparative Data Table of Related Compounds

Compound Name Molecular Formula Key Structural Features Potential Differences in Reactivity or Applications
4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde C11H12FNO Fluorine at para position, pyrrolidine ortho Target compound; used as pharmaceutical intermediate
3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde C11H12FNO Fluorine at meta position relative to aldehyde Different electronic effects, may affect bioactivity
2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde C11H12FNO Fluorine at ortho position, pyrrolidine at meta May show different substitution reactivity patterns
3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde C11H12N2O3 Nitro group instead of fluorine Likely different pharmacological properties

This comparison highlights the influence of fluorine positioning and substituent type on chemical behavior and potential biological activity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Fluoro-2-(pyrrolidin-1-yl)benzoic acid.

    Reduction: 4-Fluoro-2-(pyrrolidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Substituent Position Variations

  • 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde (CAS 742099-40-7) :

    • Structural Difference : Bromine replaces fluorine at the 5-position.
    • Impact : Bromine’s larger atomic radius and higher lipophilicity may enhance metabolic stability but reduce electrophilicity compared to fluorine. This substitution could alter binding affinity in biological systems .
  • 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde (CAS 1183623-74-6): Structural Difference: Fluorine is at the 2-position, and a pyrazole group replaces pyrrolidine at the 4-position.

Substituent Group Variations

  • 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde (CAS 886500-87-4): Structural Difference: A trifluoromethyl group replaces fluorine at the 2-position, and pyrrolidine is at the 4-position. The swapped substituent positions may alter steric and electronic profiles .
  • 4-Fluoro-2-(trifluoromethyl)benzaldehyde (CAS 436097) :

    • Structural Difference : Trifluoromethyl replaces pyrrolidine at the 2-position.
    • Impact : Lacking the basic pyrrolidine nitrogen, this compound exhibits reduced solubility in polar solvents. The trifluoromethyl group enhances thermal stability but may limit hydrogen-bonding interactions .

Substituent Linker Variations

  • 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde (CAS 1216116-47-0): Structural Difference: A pyrrolidine-ethoxy linker replaces direct pyrrolidine attachment at the 2-position. However, the added oxygen atom may reduce lipophilicity (logP = 2.93 vs. ~3.5 for the target compound) .
  • 4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzaldehyde (CAS 1443312-21-7) :

    • Structural Difference : A piperidine-methyl group replaces pyrrolidine at the 2-position.
    • Impact : Piperidine’s larger ring size and methyl substitution alter steric bulk, which could hinder access to enzymatic active sites compared to pyrrolidine .

Data Tables

Compound Name CAS Number Molecular Weight Key Substituents Notable Properties
4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde - ~207.23* 4-F, 2-pyrrolidine Antimicrobial precursor
5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde 742099-40-7 254.12 5-Br, 2-pyrrolidine Higher lipophilicity
4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde 886500-87-4 243.23 4-pyrrolidine, 2-CF₃ Enhanced electrophilicity
5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde 1216116-47-0 237.27 5-F, 2-(pyrrolidine-ethoxy) Flexible linker, lower logP

*Estimated based on molecular formula.

Biological Activity

4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, highlighting its applications in medicinal chemistry.

Synthesis

The compound can be synthesized via the reaction of 4-fluorobenzaldehyde and pyrrolidine under specific conditions. The synthesis typically involves heating the reactants at elevated temperatures to facilitate the formation of the desired product .

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of various pyrrolidine derivatives, including 4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde. In vitro tests demonstrated that certain pyrrolidine derivatives exhibited significant antibacterial and antifungal properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL, indicating strong efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has also been explored for its inhibitory effects on aldehyde dehydrogenases (ALDHs), which are crucial enzymes involved in detoxification processes. Research indicates that related compounds can act as reversible inhibitors of ALDH1, with varying potency depending on the molecular structure. For instance, analogues of 4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde have shown promise in inhibiting ALDH activity, which is relevant for cancer treatment strategies .

The biological activity of 4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde is believed to stem from its ability to interact with specific biological targets, including enzymes and cellular receptors. The presence of the fluorine atom may enhance lipophilicity and bioavailability, potentially leading to increased potency in biological assays .

Study 1: Antimicrobial Activity

A study evaluating several pyrrolidine derivatives found that compounds with halogen substituents displayed enhanced antimicrobial properties. 4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde was among those tested, demonstrating effective inhibition against S. aureus with an MIC value indicative of strong antibacterial action .

CompoundMIC (mg/mL)Target Bacteria
4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde0.0039S. aureus
Other Pyrrolidine Derivative0.025E. coli

Study 2: ALDH Inhibition

In another investigation, analogues of this compound were tested for their ability to inhibit ALDH isoforms. Results indicated that modifications in the pyrrolidine ring significantly affected inhibitory potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Q & A

Q. How to reconcile conflicting reports on the compound’s stability under acidic conditions?

  • Hypothesis : Stability may depend on the acid strength and reaction duration.
  • Experimental Design :
  • Conduct accelerated degradation studies in HCl (0.1–1 M) at 25–50°C.
  • Monitor aldehyde oxidation to carboxylic acid via IR (C=O stretch at 1700 cm1^{-1}) .

Methodological Best Practices

  • Scale-Up Synthesis : For gram-scale production, replace DMF with a safer solvent (e.g., acetonitrile) to simplify purification .
  • Green Chemistry : Explore microwave-assisted synthesis to reduce reaction time and energy consumption (e.g., 30 minutes at 150°C vs. 20 hours conventionally) .

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